molecular formula C15H16N6O3 B5654000 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(pyridin-2-ylmethyl)acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B5654000
M. Wt: 328.33 g/mol
InChI Key: FJFKBZOSTNFATH-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C15H16N6O3 and its molecular weight is 328.33 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-pyridinylmethyl)acetamide is 328.12838839 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective and Enzyme Inhibitory Activities

A study by Mitkov et al. (2022) investigated the synthesis and evaluation of semi- and thiosemicarbazides containing a methylxanthine moiety for their neuroprotective and MAO-B inhibitory activities. They identified a derivative, 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothio-yl)amino]acetamide, showing promising results for in vivo evaluations with low neurotoxicity and high neuroprotection and MAO B inhibitory activity (Mitkov et al., 2022).

Antimicrobial and Anticancer Properties

Verma et al. (2021) explored the synthesis of new purine derivatives containing various heterocyclic rings, one of which is a close analogue to the requested compound. These compounds were evaluated for their antimicrobial, antioxidant, and anticancer properties, showing notable activity against certain Gram-negative and Gram-positive bacteria, and significant cytotoxic activity against various cancer cell lines (Verma et al., 2021).

Receptor Binding and Pharmacological Characterization

A study by Baraldi et al. (2004) identified MRE 2029-F20, a compound structurally related to the requested chemical, as a selective antagonist ligand of A2B adenosine receptors. This compound was used as a radioligand in pharmacological studies for characterizing human A2B adenosine receptor subtype (Baraldi et al., 2004).

Antitumor Activity and Molecular Docking

Sultani et al. (2017) synthesized new derivatives of 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides and evaluated their antitumor activity. They suggested that the antitumor activity may be attributable to their abilities to effectively bind and block oncogenic tyrosine kinases (Sultani et al., 2017).

Bronchodilating Activity

Peikov et al. (1995) studied the bronchodilating activity of xanthineacetic acid derivatives. They found that one of the compounds, structurally similar to the requested chemical, showed strong bronchodilating effects on induced spasm in guinea pig trachea (Peikov et al., 1995).

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-19-13-12(14(23)20(2)15(19)24)21(9-18-13)8-11(22)17-7-10-5-3-4-6-16-10/h3-6,9H,7-8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFKBZOSTNFATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(pyridin-2-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(pyridin-2-ylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(pyridin-2-ylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(pyridin-2-ylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(pyridin-2-ylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(pyridin-2-ylmethyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.